molecular formula C13H17ClN2O2 B5375249 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B5375249
M. Wt: 268.74 g/mol
InChI Key: BHIPGJWSNJCBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide, also known as DBCO-PEG4-amine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in bioconjugation and drug delivery applications due to its ability to form stable covalent bonds with biomolecules.

Scientific Research Applications

4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine has numerous scientific research applications, including bioconjugation, drug delivery, and imaging. In bioconjugation, 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is used to attach biomolecules such as proteins, peptides, and antibodies to other molecules. This process is essential in the development of targeted drug delivery systems, where drugs are delivered directly to the site of action. 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is also used in imaging applications, where it is conjugated to imaging agents to improve their stability and specificity.

Mechanism of Action

The mechanism of action of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine involves the formation of stable covalent bonds with biomolecules. The DBCO group reacts with azide groups on biomolecules to form a triazole linkage, which is highly stable and does not interfere with the biological activity of the biomolecule.
Biochemical and Physiological Effects:
4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine has minimal biochemical and physiological effects, as it is not metabolized by the body. However, it is important to note that 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine should be used with caution in experiments involving living organisms, as it may interfere with biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is its ability to form stable covalent bonds with biomolecules, which makes it an ideal tool for bioconjugation and drug delivery applications. Additionally, 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is water-soluble and has low toxicity, which makes it suitable for use in living organisms. However, one of the limitations of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is its cost, as it is a relatively expensive compound.

Future Directions

The potential applications of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine are vast, and there are numerous future directions for research in this field. One direction is the development of more efficient and cost-effective synthesis methods for 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine. Another direction is the optimization of bioconjugation and drug delivery systems using 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine to improve their specificity and efficacy. Additionally, research can be conducted to explore the use of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine is a unique chemical compound that has numerous scientific research applications. Its ability to form stable covalent bonds with biomolecules makes it an essential tool in bioconjugation and drug delivery applications. While there are limitations to its use, the potential applications of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine are vast, and future research in this field is promising.

Synthesis Methods

The synthesis of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine involves the reaction of 4-chlorobenzenecarboximidoyl chloride with 3,3-dimethylbutanoyl chloride, followed by the addition of PEG4-amine. This reaction results in the formation of 4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamideine, which is a white crystalline powder that is soluble in water and organic solvents.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)8-11(17)18-16-12(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIPGJWSNJCBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)ON=C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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